molecular formula C10H18ClNO3 B2693209 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride CAS No. 2173996-79-5

3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B2693209
CAS No.: 2173996-79-5
M. Wt: 235.71
InChI Key: VYKRWYJGKJHCJH-UHFFFAOYSA-N
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Description

3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine-based carboxylic acid derivative of high interest in medicinal chemistry and drug discovery. The compound features a tetrahydropyran (oxan-4-yl) group attached to the pyrrolidine ring, a structure commonly employed as a building block for the synthesis of more complex molecules . This scaffold is significant in pharmaceutical research, particularly in the development of compounds for neurological disorders. Related pyrrolidine-3-carboxylic acid derivatives have demonstrated neuroprotective properties and potential in treating conditions such as epilepsy and hypokinesia . As a versatile chiral synthon, this compound is valuable in asymmetric synthesis to produce enantiomerically pure pharmaceuticals . Its carboxylic acid group can be readily activated and converted into various derivatives. In research settings, carboxylic acids are often transformed into acid chlorides using reagents like thionyl chloride (SOCl₂), a reaction that proceeds via a nucleophilic acyl substitution mechanism to make the carbonyl carbon more reactive . This activation allows researchers to efficiently synthesize a wide array of functional groups, including esters, amides, and anhydrides, which are crucial for creating targeted molecular libraries . Attention: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(oxan-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)10(3-4-11-7-10)8-1-5-14-6-2-8;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKRWYJGKJHCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CCNC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of oxane derivatives with pyrrolidine precursors under controlled conditions. One common method involves the use of oxan-4-yl bromide and pyrrolidine-3-carboxylic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the oxane or pyrrolidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine or oxane derivatives.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

  • Lead Compound for Drug Development : The compound has shown potential as a lead compound for developing drugs targeting specific diseases due to its biological activity. Its unique structure may influence the pharmacodynamics and pharmacokinetics of new therapeutic agents.
  • Therapeutic Properties : Investigations into its therapeutic properties suggest it could be beneficial in treating conditions related to enzyme dysfunction or metabolic disorders.

2. Chemical Research

  • Building Block in Organic Synthesis : 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.
  • Synthesis Methods : Several synthetic methods can be employed to produce this compound, reflecting common strategies in organic chemistry aimed at generating complex structures.

3. Biochemical Studies

  • Enzyme Interaction Studies : The compound's structure makes it suitable for studying interactions with enzymes and other biological targets. Research indicates that modifications to its oxane or pyrrolidine rings can significantly alter its binding affinity and specificity towards these targets.
  • Mechanism of Action : The mechanism involves binding to specific molecular targets, potentially modulating enzyme activity or influencing cellular pathways, which is critical for understanding its biological effects.

Mechanism of Action

The mechanism of action of 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the specific target and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares structural features, molecular properties, and applications of 3-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties Applications
This compound 2173996-79-5 C₁₀H₁₈ClNO₃ 235.7 Oxan-4-yl (tetrahydropyranyl) Hydrophilic, rigid cyclic ether Drug discovery scaffold
trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 1820581-20-1 C₁₁H₁₃Cl₂NO₂ 262.13 2-Chlorophenyl Lipophilic, electron-withdrawing Cl Potential kinase inhibitor
trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride 1049978-65-5 C₁₂H₁₃ClF₃NO₂ 293.69 3-Trifluoromethylphenyl High lipophilicity, strong electron-withdrawing CF₃ CNS-targeting agents
Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride 916814-29-4 C₇H₁₂ClNO₃ 193.63 Ethyl ester, ketone Reactive ester, prone to hydrolysis Intermediate in synthesis
rac-(3R,4S)-4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride 1393524-16-7 C₁₂H₁₃ClF₃NO₂ 293.69 3-Trifluoromethylphenyl (racemic) Chiral center, metabolic stability Enantioselective drug design

Key Differences and Implications

Substituent Effects :

  • The oxan-4-yl group in the target compound enhances hydrophilicity and metabolic stability compared to aryl-substituted analogues (e.g., 2-chlorophenyl or trifluoromethylphenyl), which are more lipophilic and prone to oxidative metabolism .
  • Electron-withdrawing groups (e.g., Cl, CF₃) in analogues improve binding affinity to hydrophobic enzyme pockets but reduce aqueous solubility .

Reactivity :

  • The ethyl ester in Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride increases reactivity toward hydrolysis, making it less stable under physiological conditions than the carboxylic acid derivatives .

Synthetic Utility :

  • The target compound’s tetrahydropyranyl group provides a conformationally restricted scaffold, advantageous for probing protein-ligand interactions. In contrast, aromatic substituents (e.g., in trans-4-(2-chlorophenyl) derivatives) are tailored for targeting receptors with hydrophobic binding sites .

Chirality: Racemic mixtures (e.g., rac-(3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride) require resolution for enantioselective applications, whereas the target compound’s non-chiral oxan-4-yl group simplifies synthesis .

Commercial and Handling Considerations

  • Cost : The target compound is priced higher (€886.00/50 mg) than simpler esters (e.g., Ethyl 4-oxopyrrolidine-3-carboxylate hydrochloride) due to its complex synthesis and niche applications .

Biological Activity

3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, focusing on its anticancer and antimicrobial properties. The information is drawn from diverse scientific literature to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H13ClN2O3\text{C}_8\text{H}_{13}\text{ClN}_2\text{O}_3

This compound features a pyrrolidine ring with a carboxylic acid functional group and an oxane moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Various synthetic routes have been explored in the literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings:

  • Compounds bearing free amino groups demonstrated enhanced anticancer activity compared to those without such groups.
  • Structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring can lead to increased potency against cancer cells while minimizing cytotoxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Notes
Compound AA54910High potency
Compound BHCT11615Moderate potency
3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid HClA549TBDUnder investigation

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies suggest that derivatives of this compound exhibit promising activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus.

Key Findings:

  • The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.
  • Research indicates that modifications in the molecular structure can enhance efficacy against specific pathogens .

Table 2: Antimicrobial Activity Against Resistant Strains

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Notes
Compound CMRSA8 µg/mLEffective
Compound DVRE16 µg/mLModerate effectiveness
3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid HClTBDTBDUnder investigation

Case Studies

  • Anticancer Study : In a controlled study, researchers treated A549 cells with varying concentrations of 3-(Oxan-4-yl)pyrrolidine derivatives. The results indicated a dose-dependent reduction in cell viability, suggesting significant anticancer activity.
  • Antimicrobial Study : Another study focused on the antimicrobial efficacy of pyrrolidine derivatives against Staphylococcus aureus. The results showed that certain modifications led to enhanced inhibition of bacterial growth compared to standard antibiotics.

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